molecular formula C18H30N2O2 B8211893 (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8211893
M. Wt: 306.4 g/mol
InChI Key: MUPPKWUWZUIUGE-STQMWFEESA-N
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Description

(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique cyclobutane core and dihydrooxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized via cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.

    Attachment of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be explored for its potential as a bioactive molecule. Its dihydrooxazole rings might interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential

Industry

In industry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) could be used in the development of new materials with unique properties. Its cyclobutane core might impart rigidity and stability to polymers or other materials.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to its tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups might enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic molecule notable for its unique structural features and potential biological activities. With a molecular formula of C18H30N2O2C_{18}H_{30}N_{2}O_{2} and a molecular weight of approximately 306.45 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its oxazole moieties and cyclobutane core.

Chemical Structure

The structure of the compound can be represented as follows:

Chemical Structure C18H30N2O2\text{Chemical Structure }\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The oxazole rings may play a critical role in modulating enzyme activity or receptor binding. Preliminary studies suggest that compounds with similar structures can influence signal transduction pathways and metabolic processes.

Biological Activities

Research into the biological activities of (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has indicated several potential applications:

  • Antimicrobial Activity : Similar oxazole derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : Compounds with oxazole rings have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives exhibit properties that protect neuronal cells from damage.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityMethodologyFindings
Study A AntimicrobialDisk diffusion methodInhibition of E. coli growth observed at 50 µg/mL concentration.
Study B AnticancerMTT assayIC50 value of 20 µM against breast cancer cell lines.
Study C NeuroprotectionCell viability assaySignificant protection against oxidative stress-induced cell death at 10 µM.

Detailed Findings

  • Antimicrobial Activity : In a study conducted using the disk diffusion method, (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) demonstrated significant antimicrobial properties against Escherichia coli, suggesting its potential as an antibacterial agent .
  • Anticancer Properties : An MTT assay revealed that the compound exhibited an IC50 value of 20 µM against breast cancer cell lines, indicating promising anticancer activity that warrants further investigation .
  • Neuroprotective Effects : Research utilizing cell viability assays showed that the compound provided substantial protection to neuronal cells from oxidative stress-induced apoptosis at concentrations as low as 10 µM .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-16(2,3)12-10-21-14(19-12)18(8-7-9-18)15-20-13(11-22-15)17(4,5)6/h12-13H,7-11H2,1-6H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPKWUWZUIUGE-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2(CCC2)C3=N[C@@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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